Cas no 1189426-07-0 (Glipizide-d11)

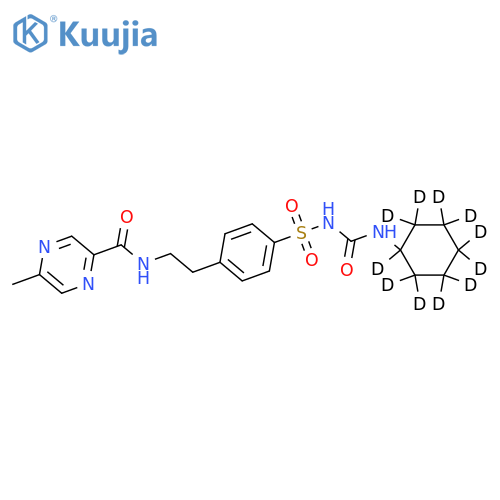

Glipizide-d11 structure

商品名:Glipizide-d11

CAS番号:1189426-07-0

MF:C21H27N5O4S

メガワット:456.602961778641

CID:1065994

Glipizide-d11 化学的及び物理的性質

名前と識別子

-

- Glipizide-d11?(cyclohexyl-d11)

- Glipizide-d11

- Glipizide-d11 (cyclohexyl-d11)

-

Glipizide-d11 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | G410227-10mg |

Glipizide-d11 |

1189426-07-0 | 10mg |

$ 701.00 | 2023-09-07 | ||

| TRC | G410227-1mg |

Glipizide-d11 |

1189426-07-0 | 1mg |

$ 176.00 | 2023-09-07 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-280738-1 mg |

Glipizide-d11, |

1189426-07-0 | 1mg |

¥2,482.00 | 2023-07-10 | ||

| A2B Chem LLC | AW54048-1mg |

Glipizide-d11 |

1189426-07-0 | ≥98% deuterated forms (d1-d11) | 1mg |

$261.00 | 2024-04-20 | |

| ChemScence | CS-0202550-10mg |

Glipizide-d11 |

1189426-07-0 | 10mg |

$0.0 | 2022-04-28 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-280738-1mg |

Glipizide-d11, |

1189426-07-0 | 1mg |

¥2482.00 | 2023-09-05 | ||

| TRC | G410227-5mg |

Glipizide-d11 |

1189426-07-0 | 5mg |

$ 492.00 | 2023-09-07 | ||

| ChemScence | CS-0202550-1mg |

Glipizide-d11 |

1189426-07-0 | 1mg |

$0.0 | 2022-04-28 | ||

| ChemScence | CS-0202550-5mg |

Glipizide-d11 |

1189426-07-0 | 5mg |

$0.0 | 2022-04-28 | ||

| 1PlusChem | 1P01CBUO-1mg |

Glipizide-d11 |

1189426-07-0 | ≥98% deuterated forms (d1-d11) | 1mg |

$352.00 | 2023-12-26 |

Glipizide-d11 関連文献

-

Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848

-

Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679

-

Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073

-

5. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330

1189426-07-0 (Glipizide-d11) 関連製品

- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)

- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)

- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)

- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)

- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)

- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)

- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)

- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬